molecular formula C22H30ClNO2 B1680675 Ro 25-6981 hydrochloride CAS No. 919289-58-0

Ro 25-6981 hydrochloride

Cat. No. B1680675
M. Wt: 375.9 g/mol
InChI Key: MKTZWXWTQQOMSH-OTCZLQCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It has been used as an NR2B antagonist for microinjecting rats to study the contribution of NR2B- and NR2A-containing N-methyl-D-aspartate receptors (NMDARs) to the formation of trace and contextual memory in the prefrontal cortex .


Molecular Structure Analysis

The molecular formula of Ro 25-6981 hydrochloride is C22H30ClNO2 . The molecular weight is 375.93 .


Chemical Reactions Analysis

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It shows anticonvulsant and anti-parkinsonian activity .


Physical And Chemical Properties Analysis

Ro 25-6981 hydrochloride has a molecular weight of 375.93 and its molecular formula is C22H30ClNO2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Biopharmaceutical Characterization and Antidepressant Efficacy

Ro 25-6981 has been characterized for its biopharmaceutical properties, demonstrating stability in gastrointestinal fluids, significant oral permeability, and metabolic pathways involving glucuronidation and sulfation. Its oral administration at specific dosages exhibited antidepressant-like activity in animal models, suggesting potential therapeutic applications for depression treatment due to its rapid and sustained antidepressant activity. This illustrates its potential as a novel therapeutic option for depression, underscoring the importance of its biopharmaceutical properties in drug development (Yellepeddi et al., 2018).

Pharmacological Interactions with NMDA Receptors

Further investigations into Ro 25-6981 have detailed its interactions with the NR2B subunit of NMDA receptors. Studies utilizing ligand binding techniques have confirmed that Ro 25-6981 inhibits the binding of specific ligands to NR1a/NR2B receptors but not NR1a/NR1 receptors, indicating its selectivity towards the NR2B subunit. This selectivity is crucial for understanding the pharmacological actions of Ro 25-6981 and its potential applications in targeting specific receptor subunits for therapeutic purposes (Lynch et al., 2001).

In Vitro Binding Properties

The in vitro binding characteristics of Ro 25-6981 have been thoroughly studied, demonstrating its high affinity for NR2B-containing NMDA receptors. This specificity is critical for the development of ligands capable of selectively targeting receptor subtypes, contributing to the understanding of receptor distribution and regulation within the nervous system. Such studies highlight the utility of Ro 25-6981 as a tool in neuroscientific research, particularly in exploring the regulation and expression of NMDA receptor subtypes (Mutel et al., 1998).

Neuroprotective Effects Against Ischemia/Reperfusion-Induced Brain Injury

Ro 25-6981 has been explored for its neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury. It has been found to regulate autophagy-related proteins during ischemia/reperfusion, suggesting a mechanism by which Ro 25-6981 could mitigate ischemic brain injury. This research opens avenues for developing treatments for conditions associated with excessive autophagy or ischemic injury, showcasing the therapeutic potential of modulating NMDA receptor activity (Dong et al., 2017).

Future Directions

Ro 25-6981 hydrochloride shows potential for research in Parkinson’s disease (PD) . It has been used in various studies, including those investigating its effects on contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, its age- and activation-dependent anticonvulsant action at early postnatal development in rats, and its analgesic effects on incision pain in rats .

properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTZWXWTQQOMSH-OTCZLQCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017559
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 25-6981 hydrochloride

CAS RN

919289-58-0
Record name 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 25-6981 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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